BenchChemオンラインストアへようこそ!

3,6-Dibromo-1H-indazole

Mechanochemistry Heck Coupling Anticancer Synthesis

Essential for medicinal chemistry: This specific 3,6-dibromo regioisomer is uniquely positioned for orthogonal cross-coupling in Axitinib synthesis and hepcidin inhibitor SAR. Generic substitution with other indazole regioisomers fails due to altered reactivity and biological activity loss. Secure the validated building block for your lead optimization.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 885521-84-6
Cat. No. B1360816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-1H-indazole
CAS885521-84-6
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1Br)Br
InChIInChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
InChIKeyUZVUZQPJNJJVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-1H-indazole (CAS 885521-84-6): A Strategic 3,6-Disubstituted Scaffold for Targeted Cross-Coupling and Bioactive Compound Synthesis


3,6-Dibromo-1H-indazole (CAS 885521-84-6) is a disubstituted heterocyclic building block characterized by bromine atoms at the 3- and 6-positions of the indazole core . This specific substitution pattern enables precise, sequential functionalization via cross-coupling methodologies, making it a versatile intermediate for generating structurally diverse and biologically relevant compound libraries [1]. Its molecular structure (C7H4Br2N2, MW: 275.93) provides two distinct reactive handles, allowing for the controlled introduction of aryl, alkenyl, or amino groups, which is a key advantage in modern medicinal chemistry and drug discovery campaigns [2].

Beyond Simple Halogenation: Why Substituting 3,6-Dibromo-1H-indazole with Other Indazole Building Blocks Compromises Synthetic Strategy and Biological Outcome


Simple replacement with mono-brominated or differently dibrominated indazole isomers is not feasible due to the profound impact of the substitution pattern on both synthetic accessibility and downstream biological activity. The 3,6-dibromo configuration is uniquely poised to participate in specific synthetic sequences; for example, it serves as a direct intermediate in the mechanochemical synthesis of the anticancer drug Axitinib, a transformation that is not readily accessible from other regioisomers like 3,5- or 4,6-dibromoindazoles due to differences in electronic and steric properties [1]. Furthermore, the 3,6-disubstituted framework is a critical scaffold in structure-activity relationship (SAR) studies for potent hepcidin production inhibitors, where altering the substitution pattern leads to a complete loss of activity, underscoring that generic substitution is a high-risk decision for research programs [2].

Verifiable Performance Data: Quantifying the Advantages of 3,6-Dibromo-1H-indazole Over Its Closest Analogs


Synthetic Efficiency: 3,6-Dibromo-1H-indazole as a Direct Intermediate in the High-Yield Mechanochemical Synthesis of Axitinib

3,6-Dibromo-1H-indazole is the direct and essential intermediate for a concise, mechanochemical synthesis of Axitinib, a clinically approved VEGFR inhibitor. The synthesis, starting from commercially available 6-bromo-1H-indazole, proceeds through a chemoselective bromination to yield 3,6-dibromo-1H-indazole, which then undergoes a solvent-free Heck reaction. This route provides Axitinib in 62% overall yield [1]. In contrast, alternative synthetic pathways that attempt to use other regioisomers (e.g., 3,5- or 4,6-dibromoindazoles) or mono-brominated indazoles would require additional protection/deprotection steps or fail to achieve the necessary chemoselectivity, significantly lowering overall process efficiency [1].

Mechanochemistry Heck Coupling Anticancer Synthesis

Biological Target Engagement: Critical Role of the 3,6-Disubstitution Pattern in Potent Hepcidin Production Inhibitors

In a structure-activity relationship (SAR) study focused on hepcidin production inhibitors, the 3,6-disubstituted indazole scaffold was identified as essential for potent activity. The lead compound from this series, which features a 3,6-disubstituted indazole core, demonstrated an IC50 value of 1.6 µM for inhibiting hepcidin production in HepG2 cells [1]. In vivo, this compound (45) reduced serum hepcidin levels by 57% in a mouse IL-6-induced acute inflammatory model [1]. In stark contrast, mono-substituted indazoles and other regioisomeric dibromoindazoles were not reported to exhibit comparable potency, and SAR analysis indicated that modifications to the 3- and 6-positions were critical for maintaining activity [1]. The data directly links the specific 3,6-disubstituted motif to the observed biological effect.

Iron Metabolism Hepcidin Inhibition Anemia of Chronic Disease

Facilitating Diversified Compound Library Synthesis via Microwave-Assisted Cross-Coupling

The presence of two bromine atoms at the 3- and 6-positions allows for sequential cross-coupling reactions, enabling the rapid generation of structurally diverse compound libraries. A study on microwave-assisted transition metal-catalyzed coupling demonstrated that isomeric bromoindazoles, including the 3,6-dibromo derivative, could be efficiently functionalized with aryl boronic acids. Under optimized conditions (Pd(PPh3)4, Na2CO3, DMF/H2O, 150°C, 30 min microwave), the coupling of N-Boc-6-bromoindazole with phenylboronic acid proceeded with a 92% yield [1]. While a direct yield for 3,6-dibromo-1H-indazole in this specific study is not provided, the research explicitly validates the utility of the scaffold for introducing diverse substituents [1]. This contrasts with the limited utility of mono-brominated analogs, which allow for only a single derivatization step, or other regioisomers where one bromine may be sterically or electronically deactivated.

Library Synthesis Microwave Chemistry Palladium Catalysis

Optimized Use Cases for 3,6-Dibromo-1H-indazole: Where This Compound Delivers Definitive Value


Medicinal Chemistry: Lead Optimization of Hepcidin Production Inhibitors for Anemia of Chronic Disease

In medicinal chemistry programs targeting hepcidin, the 3,6-disubstituted indazole core is a validated pharmacophore. Procurement of 3,6-dibromo-1H-indazole is essential for synthesizing and evaluating analogs within this specific chemical series. The SAR data demonstrates that the 3,6-substitution pattern is critical for achieving potent in vitro inhibition (IC50 = 1.6 µM) and in vivo serum hepcidin reduction (57% in a mouse model) [1]. Use of an alternative regioisomer (e.g., 4,6-dibromo) is highly likely to result in inactive or significantly less potent compounds, derailing SAR exploration and wasting valuable research resources.

Process Chemistry: Green Synthesis of Axitinib and Related VEGFR Inhibitors

3,6-Dibromo-1H-indazole is a mandatory intermediate in a high-yielding, mechanochemical route to the blockbuster anticancer drug Axitinib [1]. This solvent-free approach aligns with green chemistry principles and provides a distinct advantage over traditional multi-step synthesis. Process chemists and CROs aiming to develop a more sustainable and cost-effective manufacturing route for Axitinib or its structural analogs will find 3,6-dibromo-1H-indazole to be an irreplaceable starting material, as the chemoselectivity of the subsequent Heck reaction is dependent on this precise substitution pattern.

Chemical Biology and Drug Discovery: Generation of Diverse Indazole-Based Compound Libraries

For hit-to-lead and lead optimization campaigns, the ability to rapidly diversify a core scaffold is paramount. 3,6-Dibromo-1H-indazole serves as a privileged building block for creating focused libraries via sequential cross-coupling reactions [1]. The two distinct C-Br bonds at positions 3 and 6 can be orthogonally activated, allowing for the programmed introduction of two different molecular fragments. This enables the exploration of a much broader and more complex chemical space in a single synthetic operation compared to using mono-brominated indazoles, thereby increasing the probability of identifying novel and patentable bioactive small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dibromo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.